

A Technical Guide to (2R)-2-Amino-3phenylpropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

The compound of interest, **(2R)-2-Amino-3-phenylpropanenitrile**, is a chiral molecule with significant potential in therapeutic applications, notably in the context of neurological cancers.

IUPAC Name: (2R)-2-Amino-3-phenylpropanenitrile[1]

This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities, serving as a foundational resource for research and development.

Physicochemical Data

A summary of the key physicochemical properties of 2-amino-3-phenylpropanenitrile is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.



Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂	PubChem[1][2]
Molecular Weight	146.19 g/mol	PubChem[1][2]
IUPAC Name	2-amino-3- phenylpropanenitrile	PubChem[1]
CAS Number	55379-75-4 (for racemic mixture)	PubChem[1][2]
InChI	InChI=1S/C9H10N2/c10-7- 9(11)6-8-4-2-1-3-5-8/h1- 5,9H,6,11H2	PubChem[1]
InChIKey	AVXNAHRDJXOJHT- UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	C1=CC=C(C=C1)CC(C#N)N	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Synthesis Protocols

The synthesis of 2-amino-3-phenylpropanenitrile can be achieved through various methods, including classical chemical synthesis and stereoselective enzymatic approaches. The following protocols provide detailed methodologies for both racemic and enantiomerically enriched preparations.

Racemic Synthesis via Strecker Reaction

A well-established method for the synthesis of the racemic mixture of 2-amino-3phenylpropanenitrile is the Strecker synthesis. This multi-step, one-pot reaction is a costeffective approach for producing the foundational scaffold.



Experimental Protocol:

- Step 1: Preparation of the Reaction Medium: A 30 wt% aqueous solution of sodium cyanide (653 g, 4.0 mol) is saturated with ammonia gas at 0.15 MPa and maintained at 25°C.
- Step 2: Addition of Reagents: Acetic acid (240 g, 4.0 mol) is added to the solution over a period of 30 minutes. Subsequently, phenylacetaldehyde (534 g, 4.0 mol, 80-90% purity) is added over 45 minutes.
- Step 3: Reaction: The reaction mixture is stirred for 4 hours at 35°C.
- Step 4: Extraction and Isolation: The mixture is then extracted with 2 L of dichloromethane (CH₂Cl₂). The organic layer is separated and the solvent is evaporated.
- Step 5: Salt Formation and Precipitation: The resulting residue is dissolved in 4.5 L of diethyl
 ether. A saturated solution of hydrogen chloride (HCl) in dioxane (3-3.5 mol) is added to this
 solution.
- Step 6: Final Product Recovery: The precipitated rac-2-amino-3-phenylpropanenitrile hydrochloride is collected by filtration and washed with diethyl ether. The typical yield for this process is 80-85%.

Asymmetric Synthesis Approaches

The biological activity of 2-amino-3-phenylpropanenitrile is expected to be enantiomer-specific. Therefore, methods to obtain the pure (2R)-enantiomer are of high interest. While a specific, detailed protocol for the asymmetric synthesis of **(2R)-2-amino-3-phenylpropanenitrile** was not found in the surveyed literature, optimization studies have pointed towards the use of potassium t-butoxide in asymmetric synthesis as a promising direction. Further research into chiral catalysts and auxiliaries is warranted to develop a robust and scalable process.

Enzymatic Synthesis

Enzymatic methods offer a highly selective route to chiral compounds. Nitrilases and nitrile hydratase-amidase systems have been successfully employed for the enantioselective hydrolysis of aminonitriles. These biocatalytic approaches can provide access to the desired

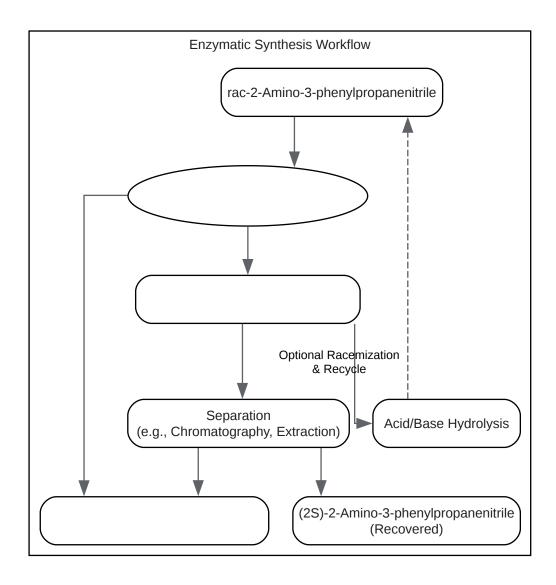


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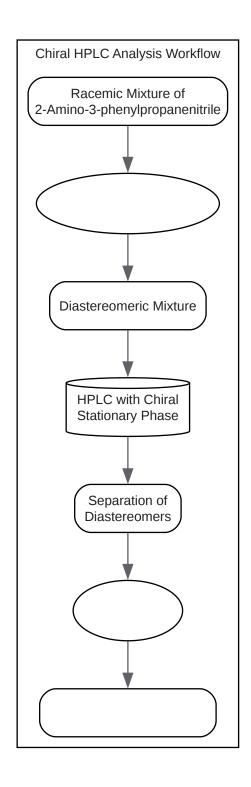
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(2R)-enantiomer with high enantiomeric excess. A general workflow for such a process is outlined below.









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References

- 1. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-phenylpropanenitrile | 55379-75-4 | FCA37975 [biosynth.com]
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